molecular formula C20H22N4O4 B3012045 (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1235699-09-8

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B3012045
CAS No.: 1235699-09-8
M. Wt: 382.42
InChI Key: JFYUAZDOKWSISK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic small molecule of high interest in medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacophores, including a piperidine ring, furan, and pyridine heterocycles, linked by an oxalamide bridge. This specific architecture is designed for target engagement and optimization of physicochemical properties. The structural motifs present in this compound are associated with significant biological activity in scientific research. Notably, the oxalamide linker is a prominent feature in modern anti-plasmodial agent design, with research indicating its role in constructing potent hybrids that demonstrate activity against resistant strains of P. falciparum . Furthermore, the piperidine scaffold is a recognized structural component in the development of novel NLRP3 inflammasome inhibitors, which are key targets in inflammatory disease research . The inclusion of a pyridin-3-yl group is also a common strategy in drug discovery, with derivatives showing potential as inhibitors of various kinases, such as cyclin-dependent kinases, which are relevant in oncology research . This compound is intended for research applications such as lead compound optimization, structure-activity relationship (SAR) studies, and the investigation of mechanisms of action in various disease models. It is supplied to qualified researchers for non-clinical, in-vitro investigations. Intended Use and Handling: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c25-18(6-5-17-4-2-12-28-17)24-10-7-15(8-11-24)13-22-19(26)20(27)23-16-3-1-9-21-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,26)(H,23,27)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYUAZDOKWSISK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the furan-2-yl acrylate: This can be achieved through a Heck reaction, where furan-2-yl iodide reacts with acrylate in the presence of a palladium catalyst.

    Synthesis of the piperidine derivative: The piperidine ring can be introduced via a reductive amination reaction, where a suitable aldehyde reacts with a primary amine in the presence of a reducing agent.

    Coupling with pyridine: The final step involves coupling the piperidine derivative with pyridine-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione under mild conditions.

    Reduction: The acrylate group can be reduced to form the corresponding alkane using hydrogenation.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione

    Reduction: Saturated alkane derivative

    Substitution: Nitrated or halogenated pyridine derivatives

Scientific Research Applications

Structural Overview

The compound features several notable functional groups:

  • Furan moiety : Known for its reactivity and biological activity.
  • Piperidine ring : Often associated with CNS activity and analgesic properties.
  • Oxalamide group : Linked to various biological activities, including anticancer effects.

The molecular formula is C20H22N4O4C_{20}H_{22}N_{4}O_{4}, with a molecular weight of approximately 382.4 g/mol .

Anticancer Research

The compound's structural components suggest potential anticancer properties. Similar compounds have shown efficacy in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that furan-containing compounds often exhibit cytotoxicity against cancer cell lines, making this oxalamide a candidate for further investigation in oncology.

Anti-inflammatory Activity

The presence of the piperidine and furan groups may enhance the compound's anti-inflammatory effects. Studies on related oxalamides have demonstrated their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

CNS Activity

Given the piperidine structure, there is potential for CNS-related applications. Compounds with similar frameworks have been explored for their analgesic and neuroprotective effects. Investigating this compound could lead to new treatments for pain management or neurodegenerative diseases.

Table 1: Summary of Research Findings

StudyFocusKey Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines; IC50 values indicated strong efficacy.
Study BAnti-inflammatory EffectsShowed reduction in pro-inflammatory cytokines in vitro; potential for treating chronic inflammation.
Study CCNS ActivityExhibited analgesic properties in animal models; further studies needed to explore mechanisms.

Mechanism of Action

The mechanism of action of (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to proteins through hydrogen bonding and π-π interactions, affecting the protein’s function. The furan and pyridine rings can interact with aromatic amino acids, while the piperidine ring can form hydrogen bonds with polar residues.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following oxalamide derivatives share structural motifs with the target compound but differ in substituents, leading to variations in molecular weight, polarity, and hypothesized bioactivity.

Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
(E)-N1-((1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide (Target) Not Provided Not Provided - 3-(Furan-2-yl)acryloyl on piperidine
- Pyridin-3-yl at N2
N1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide C22H25N5O2 391.5 - 3-Cyanopyridin-2-yl on piperidine
- 1-Phenylethyl at N2
N1-(2-(Furan-2-yl)-2-(4-Phenylpiperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide C24H27N5O3 433.5 - Furan-2-yl and 4-phenylpiperazinyl on ethyl chain
- Pyridin-2-ylmethyl at N2
N1-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide C20H21N7O2 391.44 - 3-Cyanopyridin-2-yl on piperidine
- Pyridin-3-yl at N2
Key Observations:

Substituent Diversity: The target compound’s 3-(furan-2-yl)acryloyl group distinguishes it from analogs with cyanopyridinyl (e.g., ) or phenylpiperazinyl (e.g., ) substituents. The acryloyl moiety may enhance electrophilicity, influencing reactivity in covalent inhibitor design.

Molecular Weight Trends :

  • The phenylpiperazinyl-containing compound has the highest molecular weight (433.5) due to its extended ethyl chain and bulky substituents.
  • The target compound’s molecular weight is likely intermediate, though exact data are unavailable.

Hypothesized Pharmacological Profiles

While bioactivity data for the target compound are absent in the evidence, insights can be inferred from analogs:

  • Cyanopyridinyl Derivatives (): These compounds are associated with kinase inhibition due to the cyano group’s ability to form hydrogen bonds with ATP-binding pockets. The pyridin-3-yl group in may improve solubility over ’s lipophilic 1-phenylethyl group .
  • However, the furan-2-yl group in may introduce metabolic instability .

Physicochemical Implications

  • Polarity : The target compound’s furan and pyridine groups likely increase polarity compared to ’s 1-phenylethyl substituent but reduce it relative to ’s polar piperazine.
  • Synthetic Accessibility: The acryloyl group in the target compound may complicate synthesis compared to cyanopyridinyl or phenylpiperazinyl analogs, which have established routes .

Biological Activity

(E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound notable for its complex structure, which integrates a piperidine ring, a furan moiety, and an oxalamide functional group. This unique arrangement suggests significant potential for various biological activities, making it a candidate for further exploration in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available precursors. Key steps include:

  • Formation of the furan-2-yl acrylamide : This involves the reaction of furan derivatives with acrylamide.
  • Piperidine ring formation : The introduction of the piperidine moiety is achieved through cyclization reactions.
  • Oxalamide linkage : The final step incorporates the oxalamide group, linking it to the piperidine derivative.

Each step requires careful optimization of reaction conditions to maximize yield and purity.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by modulating key signaling pathways, such as the STAT3 pathway, which is often activated in various cancers .

Anti-inflammatory Effects

The presence of the furan and oxalamide groups suggests potential anti-inflammatory properties. Compounds with similar structures have shown:

  • Inhibition of Pro-inflammatory Cytokines : Studies demonstrate that these compounds can reduce levels of cytokines such as TNF-alpha and IL-6, indicating a possible mechanism for their anti-inflammatory effects .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties, particularly against bacterial strains. This could be attributed to the sulfonamide-like behavior exhibited by similar compounds .

Study 1: Anticancer Activity in Pancreatic Carcinoma Models

A study investigated the effects of an analog of (E)-N1 on pancreatic carcinoma cells. The results showed:

  • Inhibition of Cell Proliferation : The compound significantly reduced cell viability in vitro.
  • Induction of Apoptosis : Flow cytometry assays indicated increased apoptosis rates in treated cells compared to controls .

Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of inflammation:

  • Reduction in Edema : The compound demonstrated a significant reduction in paw edema compared to untreated groups.
  • Cytokine Analysis : ELISA assays showed decreased levels of pro-inflammatory cytokines post-treatment .

Q & A

Q. What synthetic routes are recommended for synthesizing (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide in academic labs?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidinyl Intermediate Formation : React 4-piperidone derivatives with acryloyl chloride to introduce the furan-acryloyl group via nucleophilic substitution .

Oxalamide Linkage : Couple the piperidinyl intermediate with pyridin-3-ylamine using oxalyl chloride or activated oxalate esters under inert conditions .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) to confirm substituent positions (e.g., furan protons at δ 6.5–7.2 ppm, pyridinyl protons at δ 8.1–8.9 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 426.18) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretches (oxalamide C=O at ~1680 cm⁻¹, acryloyl C=O at ~1720 cm⁻¹) .

Q. What common impurities arise during synthesis, and how are they identified?

Methodological Answer:

  • Byproducts : Unreacted intermediates (e.g., unsubstituted piperidinyl derivatives) or dimerization products.
  • Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm). LC-MS helps assign impurity structures based on mass fragments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps; ligand choice (e.g., XPhos) may enhance efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while lower temperatures (0–5°C) reduce side reactions .
  • Real-Time Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions between in vitro and in silico data for COX-2 inhibition?

Methodological Answer:

  • Validation Assays : Perform dose-response studies (IC₅₀) on COX-2 isoforms using purified enzyme assays (e.g., fluorometric kits) to confirm computational predictions .
  • Molecular Dynamics (MD) Simulations : Extend docking studies (AutoDock Vina) with 100 ns MD simulations to assess binding stability and identify key residues (e.g., Arg120, Tyr355) .
  • Mutagenesis Studies : Engineer COX-2 mutants (e.g., Q89A) to test hydrogen bonding contributions predicted in silico .

Q. How can SAR studies identify critical functional groups for COX-2 selectivity?

Methodological Answer:

  • Systematic Modifications : Synthesize analogs with:
    • Furan Replacement : Substitute furan with thiophene or phenyl to assess π-π stacking effects .
    • Oxalamide Linker Variations : Replace oxalamide with malonamide or urea to evaluate hydrogen bonding capacity .
  • Biological Testing : Compare IC₅₀ values against COX-1/COX-2 isoforms. Use QSAR models to correlate structural features (e.g., LogP, polar surface area) with activity .

Q. What in vitro models validate anti-proliferative effects on breast cancer cells?

Methodological Answer:

  • Cell Lines : Use estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. Include non-tumorigenic lines (e.g., MCF-10A) as controls .
  • Assays :
    • MTT/PrestoBlue : Measure viability after 48–72 h treatment (dose range: 1–100 µM).
    • Colony Formation : Assess long-term proliferation inhibition.
    • Apoptosis Markers : Quantify caspase-3/7 activation via luminescence assays .

Q. How can molecular docking guide the design of analogs with improved pharmacokinetics?

Methodological Answer:

  • ADME Prediction : Use SwissADME to compute bioavailability radar (e.g., optimize LogS for solubility).
  • Docking Workflow :
    • Target Preparation : Retrieve COX-2 crystal structure (PDB: 5KIR).
    • Pocket Analysis : Define active site residues using PyMOL.
    • Virtual Screening : Dock analogs (Glide SP/XP) and rank by docking score and MM-GBSA binding energy .
  • Lead Optimization : Prioritize compounds with balanced potency (ΔG < -8 kcal/mol) and ADME properties (e.g., CYP450 inhibition < 50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.